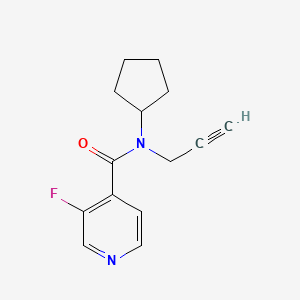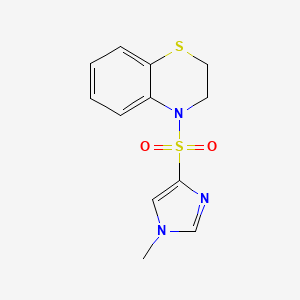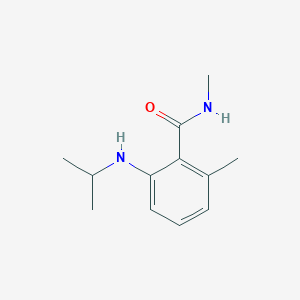![molecular formula C12H11ClN2O3S B7583065 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7583065.png)
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first identified as a compound that could restore the activity of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells, as well as its potential as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione involves the restoration of p53 activity in cancer cells with mutant forms of the protein. This is achieved through the stabilization of the p53 protein, which is frequently degraded in cancer cells with mutant forms of the protein. 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. In addition, 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has been shown to modulate the activity of several other proteins involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has been shown to have several biochemical and physiological effects in cancer cells and animal models of neurodegenerative diseases. It has been shown to induce cell cycle arrest and apoptosis in cancer cells with mutant forms of the p53 protein. 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has also been shown to reduce neuronal death in animal models of neurodegenerative diseases, possibly through the modulation of several proteins involved in cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that it has not yet been tested in human clinical trials, which limits its potential as a therapeutic agent. In addition, 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has not been extensively studied for its potential side effects, which could limit its clinical usefulness.
Orientations Futures
There are several future directions for research on 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. This could involve testing its efficacy in animal models of these diseases, as well as conducting human clinical trials. Another direction is to further investigate its mechanism of action, particularly in terms of the modulation of other proteins involved in cell cycle regulation and apoptosis. Finally, future research could focus on the development of new derivatives of 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione with improved efficacy and reduced side effects.
Méthodes De Synthèse
The synthesis of 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione involves several steps, starting with the reaction of 2-amino-4,6-dichloropyrimidine with acetic anhydride to form 2-acetamido-4,6-dichloropyrimidine. This compound is then reacted with methyl acetoacetate in the presence of sodium ethoxide to form 5-acetyl-2-acetamido-4,6-dichloropyrimidine. The final step involves the reaction of this compound with 5-chlorothiophene-2-carbaldehyde in the presence of sodium methoxide to form 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione.
Applications De Recherche Scientifique
5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to restore the activity of p53 in cancer cells with mutant forms of the protein, leading to cell cycle arrest and apoptosis. 5-Acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione has also been investigated for its potential as a neuroprotective agent, as it has been shown to reduce neuronal death in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
5-acetyl-1-[(5-chlorothiophen-2-yl)methyl]-3-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-7(16)9-6-15(12(18)14(2)11(9)17)5-8-3-4-10(13)19-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAHHRPWIJGSEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)C)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-6-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)pyridazin-3-one](/img/structure/B7582995.png)
![7-Thiophen-2-ylsulfonyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7582997.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![(2-ethyl-1H-imidazol-5-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583035.png)
![2-(3-methylpiperidin-1-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583038.png)
![(2-Fluorophenyl)-[4-(2-methyl-1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7583041.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone](/img/structure/B7583054.png)
![3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7583062.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-2-yl)methanone](/img/structure/B7583072.png)



